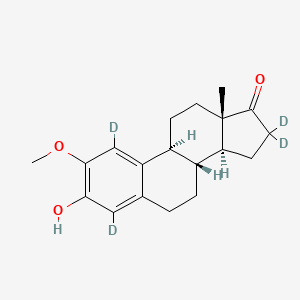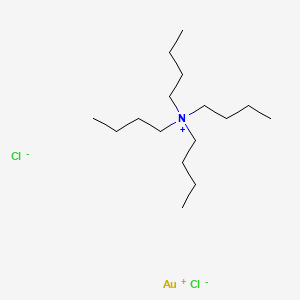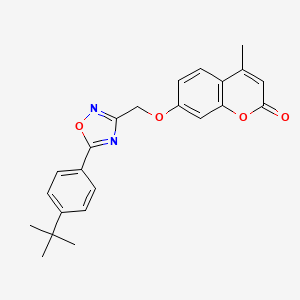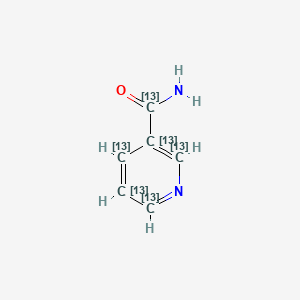
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine is a guanosine analog, which means it is a modified version of the nucleoside guanosine. Guanosine analogs are known for their immunostimulatory activity and have been shown to induce type I interferons, producing antiviral effects. The functional activity of these analogs is dependent on the activation of Toll-like receptor 7 (TLR7) .
Preparation Methods
The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine involves several steps. The starting material is typically guanosine, which undergoes protection and modification reactions to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMT) group.
Protection of the N2 position:
Modification of the 2’-hydroxyl group: This is done by attaching a propargyl group.
The reaction conditions for these steps typically involve the use of protecting groups, activating agents, and solvents suitable for nucleoside chemistry .
Chemical Reactions Analysis
5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the propargyl group.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used to study the activation of Toll-like receptor 7 (TLR7) and its role in the immune response.
Industry: It is used in the production of modified nucleosides for various applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine involves its recognition by Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates signaling pathways that lead to the production of type I interferons and other cytokines. These molecules play a crucial role in the antiviral immune response .
Comparison with Similar Compounds
5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine is unique due to its specific modifications at the 5’, N2, and 2’ positions. Similar compounds include:
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine: This compound has a methyl group instead of a propargyl group at the 2’ position.
5’-O-DMT-N2-isobutyryl-2’-O-fluoroguanosine: This compound has a fluorine atom at the 2’ position.
These similar compounds also exhibit immunostimulatory activity but may have different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C38H39N5O8 |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31?,32+,36-/m1/s1 |
InChI Key |
ZTBYTNLGRCUAEU-JEXLJRIASA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)


![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)




